![molecular formula C8H12N2O6S B1351397 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one CAS No. 227458-60-8](/img/structure/B1351397.png)

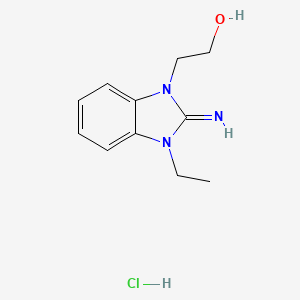

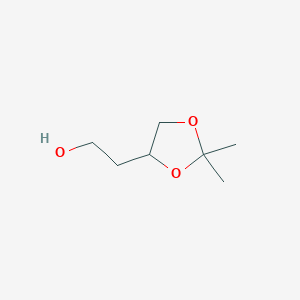

8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

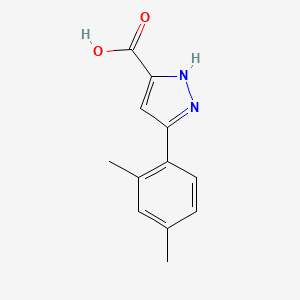

The compound “8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one” belongs to the class of organic compounds known as c-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .

Synthesis Analysis

Unfortunately, the synthesis analysis of this compound is not available in the retrieved data .Molecular Structure Analysis

The molecular structure of this compound includes a weight average of 264.256 and a monoisotopic weight of 264.041606816 . Its chemical formula is C8H12N2O6S .Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a weight average of 264.256 and a monoisotopic weight of 264.041606816 . Its chemical formula is C8H12N2O6S .Aplicaciones Científicas De Investigación

Discovery and Development of Novel Inhibitors

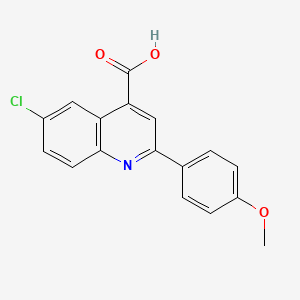

The compound has been instrumental in the discovery and development of a novel class of GlyT1 inhibitors. These compounds, characterized by a specific 4-aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one structure, exhibit potent inhibition against GlyT1 without affecting the GlyT2 isoform. They also demonstrate remarkable selectivity against the mu-opioid receptor and the Nociceptin/Orphanin FQ peptide (NOP) receptor, marking them as significant for therapeutic applications. Notably, this class of compounds has shown improved metabolic stability and pharmacokinetic profiles, making them promising candidates for further development (Alberati et al., 2006).

Synthesis and Antimicrobial Activity

This compound has been utilized in the synthesis of a variety of novel heterocycles, including those with a triazine nucleus. These synthesized compounds have been explored for their microbiological activity, where they demonstrated inhibitory effects against both gram-positive and gram-negative microorganisms. The structural and spectral characteristics of these compounds have been thoroughly studied, providing valuable insights into their potential therapeutic applications (Dabholkar & Ravi, 2010).

Novel Azo Dyes and Metal Chelates

The compound has played a crucial role in the synthesis of novel azo dyes and their corresponding metal chelates. These azo dyes, created through the diazotization of specific derivatives and coupling with the compound , have been examined for their antimicrobial activity. This exploration not only highlighted their potential in medical applications but also contributed to understanding the structure-activity relationship of these compounds (Awad et al., 2007).

Application in Synthesis and Antimicrobial Screening

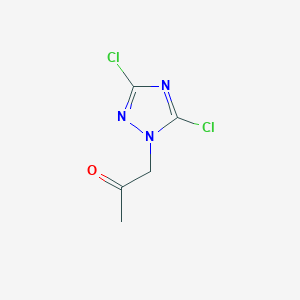

The compound's structure has been pivotal in the one-pot synthesis and characterization of novel 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e][1,2,3]diazaphospholes. These compounds underwent antimicrobial screening, with specific variants showing significantly higher effects against tested bacterial and fungal strains. This underscores the compound's importance in synthesizing pharmaceutical agents with potential therapeutic uses (Ali & Assiri, 2021).

Mecanismo De Acción

Target of Action

The primary target of 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.

Mode of Action

The exact mode of action of this compound on its target is currently not available . .

Biochemical Pathways

The biochemical pathways affected by this compound are not available . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently not available . These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body.

Result of Action

The molecular and cellular effects of the compound’s action are currently not available . .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently not available . Such factors could include pH, temperature, and the presence of other molecules or ions in the environment.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5S,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17)/t2-,3-,4+,5-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWLGQKSTDZKFN-WWHASAIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@]2(O1)C(=O)NC(=S)N2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227458-60-8 |

Source

|

| Record name | 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)